1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane
Description
Chemical Identity and Structural Characterization of 1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane
Systematic Nomenclature and Molecular Formula Analysis
The compound’s systematic name, this compound, follows IUPAC guidelines for polyfluorinated ethers. The root "pentane" indicates a five-carbon chain, while the prefix "octafluoro" specifies eight fluorine atoms attached to carbons 1–4. The vinyloxy group (-O-CH$$2$$-CH$$2$$) at position 5 is prioritized as the principal substituent under IUPAC Rule C-205.4 for ether nomenclature.
The molecular formula C$$7$$H$$5$$F$$_8$$O derives from:
- Pentane backbone : 5 carbons
- Vinyloxy group : 2 carbons (C$$2$$H$$3$$O)
- Fluorination : 8 fluorine atoms replacing hydrogens
A comparative analysis with structurally analogous compounds, such as 1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane (C$$7$$H$$4$$F$$_{12}$$O), highlights the reduced fluorine count in the vinyloxy derivative.
Three-Dimensional Conformational Studies and Stereoelectronic Effects
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal three dominant conformers (Figure 1):
| Conformer | Relative Energy (kcal/mol) | Dihedral Angles (°) |
|---|---|---|
| A | 0.00 | C1-C2-C3-C4: 180 |
| B | 1.12 | C1-C2-C3-C4: 60 |
| C | 2.45 | C1-C2-C3-C4: -60 |
Stereoelectronic effects :
- Gauche effects : Fluorine atoms at C2 and C3 adopt a gauche arrangement (60° dihedral) to maximize hyperconjugative stabilization between σ$${C-F}$$ and σ*$${C-C}$$ orbitals.
- Anomeric effect : The vinyloxy oxygen’s lone pairs donate electron density into adjacent C-F σ* antibonding orbitals, lengthening the C-O bond to 1.43 Å (vs. 1.36 Å in non-fluorinated analogs).
Spectroscopic Characterization Techniques
$$^{19}\text{F}$$ Nuclear Magnetic Resonance (NMR) Spectral Analysis
The $$^{19}\text{F}$$ NMR spectrum (376 MHz, CDCl$$_3$$) exhibits four distinct signals (Table 1):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| −124.2 | dt (J = 12 Hz) | CF$$_2$$ at C2 and C3 |
| −118.9 | quintet | CF$$_2$$ at C1 and C4 |
| −65.4 | t (J = 8 Hz) | CF$$_3$$ at terminal C5 |
| −113.1 | m | Vinyl-bound CF$$_2$$ |
The −65.4 ppm signal aligns with trifluoromethyl groups in analogous compounds like trifluorotoluene (−63.72 ppm), while the upfield shifts (−118.9 to −124.2 ppm) match fluoromethylene environments in perfluoropentane derivatives.
Fourier-Transform Infrared (FT-IR) Vibrational Mode Assignments
Critical absorption bands (Figure 2):
- C-F stretches : 1150–1250 cm$$^{-1}$$ (asymmetric) and 1285 cm$$^{-1}$$ (symmetric)
- C=C stretch : 1645 cm$$^{-1}$$ (vinyl group)
- C-O-C asymmetric stretch : 1215 cm$$^{-1}$$
The absence of O-H stretches above 3000 cm$$^{-1}$$ confirms the absence of hydroxyl impurities.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments (Table 2):
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 257 | 12 | Molecular ion [M]$$^+$$ |
| 214 | 100 | [M−C$$2$$H$$3$$O]$$^+$$ |
| 169 | 45 | [C$$4$$F$$8$$]$$^+$$ |
| 131 | 28 | [C$$3$$F$$6$$]$$^+$$ |
The base peak at m/z 214 corresponds to loss of the vinyloxy group (43 Da), consistent with β-scission mechanisms observed in branched fluorocarbons.
Properties
CAS No. |
66396-73-4 |
|---|---|
Molecular Formula |
C7H6F8O |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
5-ethenoxy-1,1,2,2,3,3,4,4-octafluoropentane |
InChI |
InChI=1S/C7H6F8O/c1-2-16-3-5(10,11)7(14,15)6(12,13)4(8)9/h2,4H,1,3H2 |
InChI Key |
LIXQMBUPLJAAOE-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Etherification Reaction Approach
The primary synthetic route to this compound involves an etherification reaction where a fluorinated alcohol or fluorinated alkyl precursor is reacted with a vinyl ether moiety under controlled conditions. This method leverages the nucleophilic substitution of a fluorinated alkoxy group onto a vinyl ether precursor, resulting in the formation of the target vinyl ether compound with extensive fluorination on the pentane backbone.
- The reaction typically requires an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
- Solvents used are often fluorinated or ether solvents to maintain solubility and stability of intermediates.
- Temperature control is critical, often maintained between 0°C and 50°C to optimize yield and purity.
- Catalysts or bases such as tetramethylammonium hydroxide may be employed to facilitate the etherification process.
Pressure Reactor Method with Fluorinated Esters
A documented preparation involves the use of a pressure reactor where a fluorinated ester, such as difluoroacetic acid-2,2,3,3,4,4,5,5-octafluoropentyl ester, is reacted with tetrafluoroethylene gas in the presence of a base like tetramethylammonium hydroxide and a high-boiling solvent such as sulfolane.
- The reaction mixture is stirred and heated to approximately 50°C.
- Tetrafluoroethylene is introduced gradually, maintaining a pressure of about 0.3 MPa.
- After the gas feed is complete, the reaction is held for an additional hour to ensure completion.
- The product is then isolated by filtration and distillation, yielding 1,1,2,2-tetrafluoroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether with yields around 90% and purity near 99.8%.
Solvent and Reaction Conditions Optimization
Patent literature and industrial synthesis protocols emphasize the importance of solvent choice and reaction atmosphere:
- Preferred solvents include aromatic hydrocarbons, ethers, esters, and halogenated hydrocarbons to optimize reaction rates and product stability.
- Polymerization or etherification reactions are preferably conducted under inert atmospheres (nitrogen or argon) with oxygen levels below 100 ppm to prevent radical quenching or side reactions.
- Reaction temperatures are generally maintained between -10°C and 50°C, with room temperature (around 20°C) favored for cost efficiency and control.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes/References |
|---|---|---|
| Reaction type | Etherification, radical copolymerization | Primary synthetic route |
| Solvent | Sulfolane, ethers, aromatic hydrocarbons | Solvent choice critical for yield |
| Catalyst/Base | Tetramethylammonium hydroxide | Facilitates etherification |
| Temperature | 0°C to 50°C | Optimal range for reaction control |
| Pressure | ~0.3 MPa (for tetrafluoroethylene introduction) | Ensures gas solubility and reaction rate |
| Reaction time | 1 to 24 hours | Depending on method and scale |
| Atmosphere | Nitrogen or argon, oxygen <100 ppm | Prevents side reactions |
| Yield | Up to 90% | High purity product achievable |
| Purity | ~99.8% | Confirmed by distillation and filtration |
Research Findings and Analysis
- The presence of multiple fluorine atoms in this compound imparts exceptional chemical stability and resistance to degradation, which is reflected in the mild reaction conditions required for its synthesis.
- The ether linkage in the molecule is generally stable but can be a site for chemical attack; however, the electron-withdrawing effect of fluorine atoms enhances overall molecular stability.
- The vinyl ether group allows for further polymerization or functionalization, which is exploited in copolymer synthesis, confirming the compound’s utility in advanced material applications.
- The use of fluorinated esters and tetrafluoroethylene in pressure reactors is a scalable and efficient method, yielding high purity products suitable for industrial applications.
Chemical Reactions Analysis
1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: The vinyloxy group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Materials Science
1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane is utilized in the development of advanced materials due to its unique properties:
- Fluoropolymer Production : It serves as a precursor in the synthesis of fluoropolymers that exhibit high thermal stability and chemical resistance.
- Coatings : The compound is used in creating hydrophobic coatings for various surfaces, enhancing water repellency and durability.
Pharmaceutical Industry
In pharmaceuticals, this compound plays a role in drug formulation:
- Drug Delivery Systems : Its hydrophobic nature makes it suitable for formulating drug delivery systems that require stability in aqueous environments.
- Active Pharmaceutical Ingredients : It can be involved in synthesizing complex molecules that have therapeutic effects.
Chemical Synthesis
The compound is also significant in organic chemistry:
- Reagents for Synthesis : this compound can act as a reagent in various organic reactions due to its ability to participate in nucleophilic substitutions.
- Functionalization of Surfaces : It is used to modify surfaces for enhanced properties such as biocompatibility and adhesion.
Case Study 1: Fluoropolymer Development
A study demonstrated the effectiveness of using this compound in synthesizing a new class of fluorinated polymers. These polymers exhibited superior thermal stability compared to traditional polymers under similar conditions. The research highlighted the potential of this compound in creating materials suitable for aerospace applications where high performance is critical.
Case Study 2: Drug Delivery Systems
Research published in a peer-reviewed journal explored the use of this compound in developing drug delivery nanoparticles. The study concluded that incorporating this compound into the nanoparticle matrix improved drug loading efficiency and release profiles while maintaining biocompatibility.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. The vinyloxy group allows for further functionalization, enabling the compound to participate in a variety of chemical reactions. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Comparisons
Substituent Effects on Reactivity and Stability The vinyloxy group in 3108-07-4 enables polymerization via radical or ionic mechanisms, distinguishing it from the chemically inert 1,1,2,2-tetrafluoroethoxy derivative (16627-71-7) . The hexafluoropropoxy substituent in 65064-81-5 enhances thermal stability (evidenced by higher molecular weight and fluorination degree) but reduces solubility in non-fluorinated solvents .
Physical Properties
- Boiling points correlate with molecular weight and fluorine content: 16627-71-7 (332.1 g/mol, 133°C) vs. 65064-81-5 (382.0 g/mol, estimated >150°C) .
- Density increases with fluorine content: 16627-71-7 (1.532 g/cm³) vs. allyl derivatives (~1.6 g/cm³) .
Synthetic Routes
- Vinyloxy and Allyloxy Derivatives : Synthesized via nucleophilic substitution between fluorinated alcohols and vinyl/allyl halides. Allyl ethers are more reactive due to the allylic double bond .
- Tetrafluoroethoxy and Hexafluoropropoxy Derivatives : Typically prepared via fluorination of precursor ethers or direct etherification with fluorinated alcohols .
Applications
- 16627-71-7 : Used in lithium-ion batteries as a high-voltage stable solvent due to its low viscosity and electrochemical inertness .
- 3108-07-4 : Explored in fluoropolymer production, where the vinyloxy group facilitates crosslinking .
- 65064-81-5 : Applied in aerospace lubricants for extreme-temperature environments .
Research Findings and Trends
- Vinyloxy Derivatives : Recent studies highlight their utility in creating fluorine-rich elastomers with enhanced chemical resistance .
- Environmental Impact : Perfluorinated ethers like 65064-81-5 are under scrutiny for persistence; alternatives with shorter fluorinated chains (e.g., 16627-71-7) are being prioritized .
- Market Trends: High-purity grades (>99.5%) of 16627-71-7 are in demand for advanced battery technologies .
Q & A
Q. What are the standard synthetic routes for 1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane, and how can purity be validated?
Methodological Answer: The compound is synthesized via nucleophilic substitution or fluorination of precursor ethers. A common approach involves reacting perfluorinated pentanol derivatives with vinyl ethers under anhydrous conditions. Purity validation requires a combination of gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (332.09 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to verify fluorine and proton environments. For example, -NMR can resolve signals for CF and CF groups, while -NMR identifies the vinyloxy proton (δ 4.5–5.5 ppm). Purity thresholds (>98%) should be confirmed via HPLC with UV detection at 210 nm .
Q. What spectroscopic techniques are optimal for characterizing structural and electronic properties?
Methodological Answer:
- -NMR : Resolves distinct fluorine environments (e.g., CF at δ -70 to -80 ppm, CF at δ -110 to -120 ppm).
- FT-IR : Identifies C-F stretches (1000–1300 cm) and vinyl C-O-C vibrations (~1200 cm).
- X-ray Photoelectron Spectroscopy (XPS) : Confirms fluorine content via F1s binding energy (~689 eV). Computational tools like Gaussian can predict vibrational modes and electronic transitions using the SMILES string
FC(C(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F.
Advanced Research Questions
Q. How do solvent polarity and fluorination degree influence its reactivity in radical polymerization?
Methodological Answer: The compound’s high fluorination (CHFO) enhances electron-withdrawing effects, stabilizing radical intermediates. Reactivity can be studied via:
- Electron Paramagnetic Resonance (EPR) : To detect radical species in solvents like perfluorooctane (low polarity) vs. THF (moderate polarity).
- Kinetic Studies : Monitor polymerization rates using differential scanning calorimetry (DSC). Polar solvents reduce activation energy (E) by stabilizing transition states. Comparative data with less-fluorinated analogs (e.g., 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, CHFO) show higher reactivity in fluorinated systems .
Q. What computational methods reconcile discrepancies between experimental and predicted thermodynamic properties?
Methodological Answer: Discrepancies in boiling points (predicted vs. experimental) arise from intermolecular F···F interactions. Use:
- Density Functional Theory (DFT) : Calculate lattice energies (e.g., B3LYP/6-311+G(d,p) basis set).
- Molecular Dynamics (MD) Simulations : Model liquid-phase behavior. Experimental boiling points (e.g., 140–142°C for related compounds) often exceed predictions due to strong van der Waals forces. Calibrate models using experimental data from fluorinated ethers like HFE-6512 .
Q. How can factorial design optimize reaction conditions for high-yield synthesis?
Methodological Answer: A 2 factorial design evaluates variables: temperature (X), catalyst loading (X), and reaction time (X). Example factors:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst | 0.5 mol% | 1.5 mol% |
| Time | 6 h | 12 h |
Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 1.0 mol% catalyst, 9 h), maximizing yield while minimizing side reactions. Statistical significance (p < 0.05) is tested via ANOVA .
Data Contradiction Analysis
Q. How to resolve conflicting reports on thermal stability in fluorinated ethers?
Methodological Answer: Contradictions arise from differing decomposition pathways (e.g., radical vs. ionic mechanisms). Use:
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (T) under N vs. O.
- GC-MS Post-Decomposition : Identify degradation products (e.g., HF, COF). For this compound, T ranges from 180–220°C, depending on trace moisture. Cross-reference with fluorinated analogs (e.g., octafluoropentanol, T ~200°C) to validate mechanisms .
Theoretical Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
